

An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile

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Compound of Interest

Compound Name: *3-Bromo-5-methylpicolinonitrile*

Cat. No.: *B1344256*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpicolinonitrile, also known as 3-bromo-5-methylpyridine-2-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.^{[1][2]} Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitrile moiety, provides multiple reactive sites for advanced chemical transformations.^[1] This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.^{[1][2]} The strategic placement of its functional groups allows for precise molecular modifications, making it an invaluable tool for drug discovery and development programs.^[1]

Core Chemical and Physical Properties

3-Bromo-5-methylpicolinonitrile is a white solid that is stable under standard laboratory conditions.^{[1][2]} Its high purity, often specified at 98.0% or higher, is critical for its successful application in multi-step organic synthesis.^[2] Proper storage in a cool, well-ventilated environment is essential to maintain its integrity.^[2]

Table 1: Physicochemical Properties of **3-Bromo-5-methylpicolinonitrile**

Property	Value	Source
CAS Number	474824-78-7	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₂	[1]
Molecular Weight	197.03 g/mol	[1]
Appearance	White Solid	[1] [2]
Purity	≥ 98.0%	[2]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Spectroscopic Data (Theoretical)

While extensive experimental spectroscopic data for **3-Bromo-5-methylpicolinonitrile** is not widely published, Density Functional Theory (DFT) calculations and the Gauge-Independent Atomic Orbital (GIAO) method provide valuable predicted data for structural confirmation.[\[1\]](#) These computational models are crucial for distinguishing between isomers and understanding the electronic environment of the molecule.[\[1\]](#)

Table 2: Predicted Spectroscopic Data for **3-Bromo-5-methylpicolinonitrile**

Parameter	Predicted Value	Method
¹ H NMR Chemical Shifts (δ , ppm)	GIAO/DFT	
Aromatic H (position 4)	~8.3	[1]
Aromatic H (position 6)	~8.6	[1]
Methyl H (on C5)	~2.5	[1]
¹³ C NMR Chemical Shifts (δ , ppm)	GIAO/DFT	
C2 (with CN)	~135	[1]
C3 (with Br)	~120	[1]
C4	~142	[1]
C5 (with CH ₃)	~138	[1]
C6	~153	[1]
Cyano C	~117	[1]
Characteristic IR Vibrational Frequencies (cm ⁻¹)	DFT	
Aromatic C-H Stretch	3100-3000	[1]
C≡N Stretch (Nitrile)	~2230	[1] [3]
Aromatic C=C/C≡N Stretch	1600-1450	[1]

Note: The data in this table is illustrative and based on computational models; it is not experimental data.[\[1\]](#)

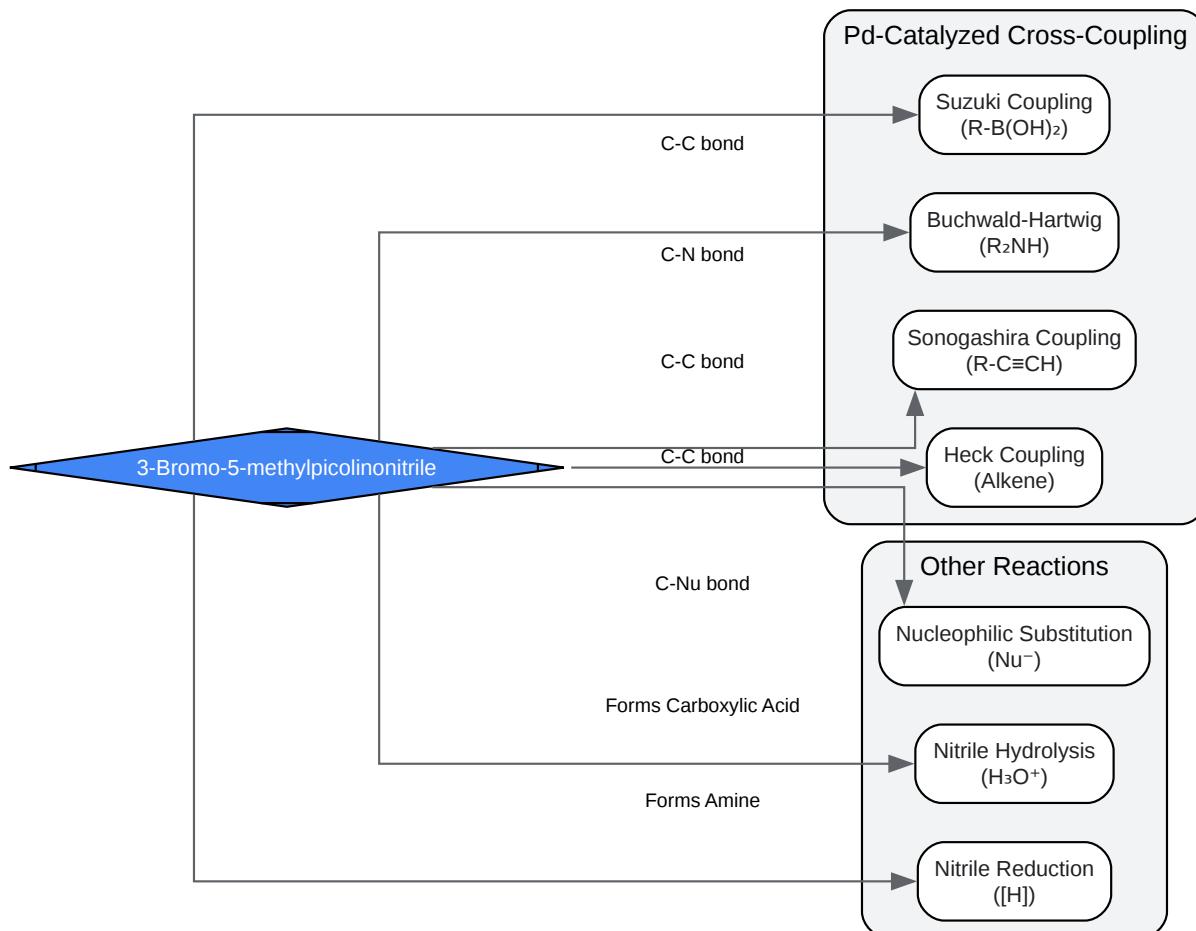
Reactivity and Chemical Transformations

The synthetic utility of **3-Bromo-5-methylpicolinonitrile** stems from its versatile reactivity, primarily centered around the bromine atom and the nitrile group. The bromine atom at the 3-position serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions

and nucleophilic substitutions.[1] The electron-withdrawing nitrile group not only influences the reactivity of the pyridine ring but also provides a functional group that can be converted into other valuable moieties like amines or carboxylic acids.[2]

Key reactions include:

- Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is readily displaced in reactions such as Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes the bromine atom susceptible to substitution by various nucleophiles.[1]
- Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for molecular diversification.[2]



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Caption: Key reaction pathways for **3-Bromo-5-methylpicolinonitrile**.

Applications in Research and Drug Development

3-Bromo-5-methylpicolinonitrile is a pivotal intermediate in the pharmaceutical and agrochemical industries.^[1] Its structural features are incorporated into a wide range of biologically active molecules. The nitrile group can act as a bioisostere, enhancing binding affinity and metabolic stability in drug candidates.^[1] This compound is a key precursor for constructing complex molecular architectures, including those investigated for their potential as

anti-cancer agents.^[1] Its continued use in synthesizing novel compounds for pharmaceuticals, agrochemicals, and materials science indicates a sustained demand and promising future prospects.^[2]

Experimental Protocols: Synthesis Methodologies

Two primary synthetic routes are commonly employed for the preparation of **3-Bromo-5-methylpicolinonitrile**: a multi-step synthesis culminating in a Sandmeyer reaction, and direct bromination of the corresponding precursor. The choice of method depends on factors such as scale, required purity, and starting material availability.^[1]

Multi-Step Synthesis via Sandmeyer Reaction

This route offers high regioselectivity. It begins with the nitration of 5-methylpicolinonitrile, followed by reduction of the nitro group to an amine, and finally, conversion of the amino group to a bromo group via a Sandmeyer reaction.^[1]

a) Nitration of 5-methylpicolinonitrile:

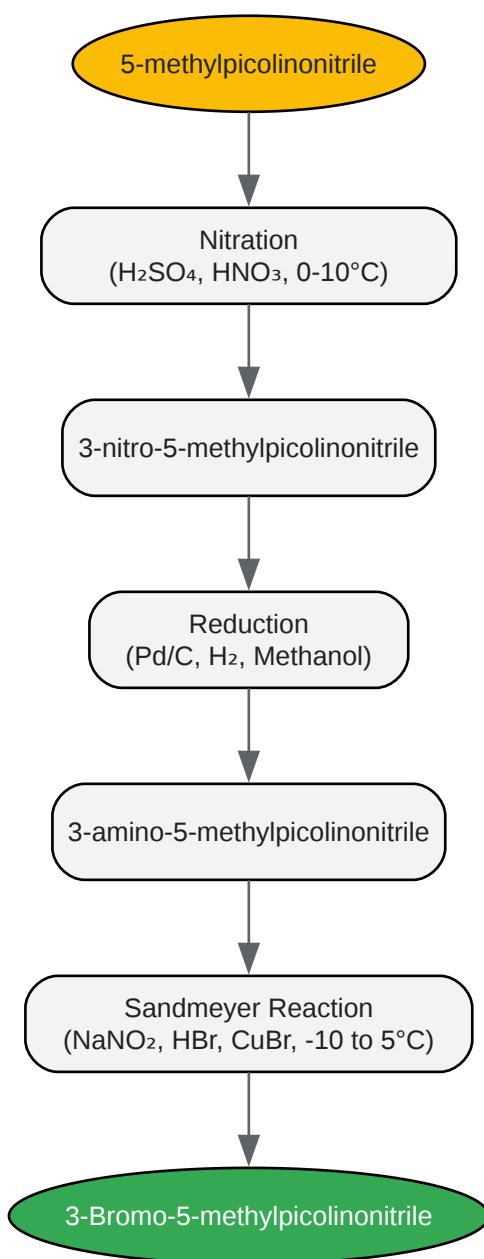
- Reagents: 5-methylpicolinonitrile, a mixture of concentrated sulfuric acid (H_2SO_4) and nitric acid (HNO_3).^[1]
- Protocol: The reaction is an electrophilic aromatic substitution. The temperature must be strictly controlled between 0 °C and 10 °C to prevent over-nitration and the formation of side products.^[1]

b) Reduction of 3-nitro-5-methylpicolinonitrile:

- Reagents: 3-nitro-5-methylpicolinonitrile, Palladium on carbon (Pd/C) catalyst, hydrogen gas (H_2).^{[1][4]}
- Solvent: Protic solvents such as methanol are typically used.^{[1][4]}
- Protocol: The nitro group is reduced to an amino group (3-amino-5-methylpicolinonitrile) via catalytic hydrogenation.^{[1][4]}

c) Diazotization and Sandmeyer Bromination:

- Reagents: 3-amino-5-methylpicolinonitrile, sodium nitrite (NaNO_2), a strong acid (e.g., HBr), and a copper(I) bromide (CuBr) salt.[1]
- Protocol: The amino group is first converted to a diazonium salt through diazotization with nitrous acid (generated in situ from NaNO_2 and acid) at low temperatures, typically between $-10\text{ }^\circ\text{C}$ and $5\text{ }^\circ\text{C}$.[1] The resulting diazonium salt is then treated with CuBr to yield the final product, **3-Bromo-5-methylpicolinonitrile**.[1]



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Caption: Multi-step synthesis workflow for **3-Bromo-5-methylpicolinonitrile**.

Direct Bromination

This method is more atom-economical but can suffer from poor regioselectivity due to multiple reactive sites on the pyridine ring.[\[1\]](#)

- Reagents: 5-methylpicolinonitrile, a brominating agent such as molecular bromine (Br_2) or N-bromosuccinimide (NBS). A Lewis acid catalyst like iron(III) bromide (FeBr_3) may be used to improve selectivity.[\[1\]](#)
- Solvents: Acetic acid, chloroform, or dichloromethane are commonly used.[\[1\]](#)
- Protocol: This electrophilic aromatic substitution requires careful control of reaction conditions to favor the formation of the desired 3-bromo isomer over other brominated products.[\[1\]](#) The electron-withdrawing cyano group deactivates the ring but helps direct the incoming electrophile.[\[1\]](#)

Safety and Handling

Standard laboratory and industrial safety protocols should be followed when handling **3-Bromo-5-methylpicolinonitrile**.[\[2\]](#) It should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat and moisture, which could compromise its stability.[\[2\]](#) While stable under normal conditions, its reactivity necessitates careful management to prevent unintended reactions.[\[2\]](#) Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

3-Bromo-5-methylpicolinonitrile is a high-value chemical intermediate with significant applications in organic synthesis. Its well-defined reactivity, particularly at the bromine and nitrile positions, allows for its use as a versatile building block in the creation of complex and novel molecules for the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, spectroscopic data, and synthetic methodologies is essential for researchers aiming to leverage its full potential in their scientific endeavors.

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